2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide
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Overview
Description
2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyrimidine core may interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the imidazole moiety.
2-Cyclopropyl-6-methyl-N-ethylpyrimidine-4-carboxamide: Has a different substituent on the nitrogen atom.
Uniqueness
The presence of the imidazole moiety in 2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide makes it unique, as it can engage in specific interactions that other similar compounds cannot
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-9-13(19-14(18-10)12-3-4-12)15(21)17-6-8-20-7-5-16-11(20)2/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYYMRYSUBAVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NCCN3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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